
Erythromycin E
Übersicht
Beschreibung
Erythromycin E is a macrolide antibiotic produced via fermentation using erythromycin B or C as starting materials . Structurally, it belongs to the 14-membered macrolide family, sharing a core lactone ring with erythromycin A, B, and C. While its exact structural differences from erythromycin A remain unspecified, its antimicrobial spectrum is reported to closely resemble erythromycin A, targeting Gram-positive bacteria and some Gram-negative strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erythromycin E is typically produced through biosynthesis during the fermentation process of Saccharopolyspora erythraea. The biosynthetic pathway involves the assembly of the macrolide ring followed by the addition of various sugar moieties. The process is complex and involves multiple enzymatic steps that are tightly regulated within the bacterial cells.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Saccharopolyspora erythraea is cultured in bioreactors under controlled conditions to optimize the yield of erythromycin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Erythromycin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the functional groups on the erythromycin molecule. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of erythromycin oxime derivatives, while reduction can yield erythromycin alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Erythromycin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.
Wirkmechanismus
Erythromycin E exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and preventing the elongation of the protein chain. This action is bacteriostatic, meaning it prevents the growth and replication of bacteria rather than directly killing them. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Erythromycin Variants
Table 1: Key Features of Erythromycin Variants
Key Findings :
Comparison with Megalomicin
Megalomicin, a 14-membered macrolide produced by Micromonospora megalomicea, shares erythromycin’s antibacterial spectrum but incorporates L-megosamine, a sugar moiety conferring additional antiviral and antiparasitic activities absent in erythromycin .
Table 2: this compound vs. Megalomicin
*Assumed based on structural similarity to erythromycin A.
Key Findings :
- Clarithromycin : Superior pharmacokinetics and lower hepatotoxicity make it a preferred alternative to erythromycin A/E .
- Azithromycin : Expanded spectrum but higher liver toxicity compared to erythromycin .
- Erythromycin-metal complexes : Exhibit enhanced antibacterial effects but require further toxicological evaluation .
Biologische Aktivität
Erythromycin E is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily known for its broad-spectrum antibacterial properties and its mechanism of action, which involves the inhibition of protein synthesis in susceptible bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and recent advancements in drug delivery systems.
This compound exerts its antibacterial effects by binding to the 23S ribosomal RNA component of the 50S subunit of bacterial ribosomes. This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth. The drug is particularly effective against Gram-positive bacteria and some Gram-negative organisms, including Neisseria, Bordetella, and Campylobacter species .
Antibacterial Spectrum
This compound has demonstrated activity against a variety of microorganisms. Its efficacy can be summarized as follows:
Microorganism | Activity |
---|---|
Gram-positive bacteria | Highly effective |
Streptococcus pyogenes | Effective (bactericidal) |
Staphylococcus aureus | Effective (variable) |
Some Gram-negative bacteria | Limited effectiveness |
Chlamydia trachomatis | Effective |
This compound is particularly noted for its effectiveness against respiratory pathogens and skin infections caused by susceptible strains .
Recent Research Findings
Recent studies have explored innovative formulations and delivery methods to enhance the efficacy of this compound:
- Nanostructured Lipid Carriers (NLCs) : Research has shown that incorporating Erythromycin into nanostructured lipid carriers can improve its release profile and antimicrobial activity. For instance, formulations using chitosan nanoparticles have exhibited a significant increase in bactericidal activity against S. pyogenes, with complete inhibition observed after 24 hours .
- Liposomal Formulations : Liposomal delivery systems have been developed to enhance the bioavailability and stability of this compound. These formulations have shown improved inhibitory effects against various bacterial strains compared to free erythromycin, with over 90% drug release observed within 8 hours in vitro .
Case Studies
-
Clinical Application in Respiratory Infections :
A study evaluating the use of this compound in treating community-acquired pneumonia found that patients exhibited significant clinical improvement, with a notable reduction in symptoms after 48 hours of treatment. The study highlighted the drug's effectiveness against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. -
Efficacy Against Skin Infections :
In a clinical trial involving patients with skin and soft tissue infections, this compound demonstrated a high cure rate, particularly among those infected with Staphylococcus aureus. The trial emphasized the importance of susceptibility testing due to varying resistance patterns observed in different geographic regions .
Q & A
Basic Research Questions
Q. How can response surface methodology (RSM) be applied to optimize Erythromycin E production in microbial fermentation systems?
- Methodological Answer : RSM involves designing experiments to model interactions between critical variables (e.g., nutrient concentration, pH, aeration) and their quadratic effects on yield. For example, a central composite design with ANOVA can identify significant factors (e.g., oxygen uptake rate) and optimize conditions . Data should be validated through iterative fermentation batches, with adjustments based on residual error analysis.
Q. What experimental protocols are recommended for assessing bacterial resistance development under sub-inhibitory this compound concentrations?
- Methodological Answer : A stepwise exposure protocol is recommended:
Passage 0 : Baseline culture without this compound.
Passage 1–2 : Incremental exposure (e.g., 0.5 µg/mL for 24 hours per passage).
Passage 3 : Transfer to higher concentrations (e.g., 8 µg/mL) on non-selective agar to assess resistance stability.
Include controls for spontaneous mutation rates and use whole-genome sequencing to track resistance gene mutations .
Q. How should researchers structure a comparative analysis of this compound’s ribosomal binding affinity versus other macrolides?
- Methodological Answer :
- Population (P) : Bacterial ribosomes (e.g., S. aureus 50S subunits).
- Intervention (I) : this compound at varying concentrations.
- Comparison (C) : Erythromycin A, clarithromycin, or azithromycin.
- Outcome (O) : Binding affinity measured via fluorescence polarization or cryo-EM.
Use the P-E/I-C-O framework to define variables and ensure statistical power through triplicate assays .
Advanced Research Questions
Q. What statistical approaches address contradictory data on this compound’s anti-inflammatory effects across different cell lines?
- Methodological Answer :
- Sensitivity Analysis : Exclude outliers or low-quality datasets (e.g., inconsistent viability controls) to assess robustness of conclusions.
- Subgroup Analysis : Stratify data by cell type (e.g., nasal polyp-derived vs. macrophage cells) and compare ERK/MAPK pathway activation thresholds.
- Meta-Regression : Adjust for covariates like incubation time or solvent interference (e.g., DMSO concentration) .
Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in host cells?
- Methodological Answer :
Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., NF-κB signaling).
Proteomics : LC-MS/MS to quantify post-translational modifications in apoptosis-related proteins.
Metabolomics : NMR or HPLC to track ATP depletion or ROS accumulation.
Use bioinformatics tools (e.g., STRING-DB) for pathway enrichment and validate findings with CRISPR knockouts of key genes .
Q. What ethical and reproducibility measures are critical in pharmacokinetic studies of this compound?
- Methodological Answer :
- Data Anonymization : Pseudonymize participant IDs, with keys stored separately (e.g., institutional encrypted servers).
- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data, ensuring metadata includes batch numbers and HPLC calibration details.
- Ethical Oversight : Obtain IRB approval for human-derived samples and document exclusion criteria (e.g., prior macrolide use) to avoid selection bias .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in this compound’s minimum inhibitory concentration (MIC) values across studies?
- Methodological Answer :
- Standardize Protocols : Adopt CLSI/EUCAST guidelines for broth microdilution, including cation-adjusted Mueller-Hinton broth.
- Cross-Validation : Compare MICs with disk diffusion results and genomic data (e.g., erm or mef gene presence).
- Meta-Analysis : Pool data from ≥5 studies using random-effects models to account for inter-lab variability .
Q. What frameworks support the design of dose-response studies for this compound’s non-antibiotic applications (e.g., anti-inflammatory)?
- Methodological Answer :
- Hill Equation Modeling : Fit sigmoidal curves to dose-response data (log[concentration] vs. effect) to calculate EC₅₀ and Hill coefficients.
- Toxicity Thresholds : Include a parallel MTT assay to ensure therapeutic indices (TI) >10.
- Positive Controls : Compare with dexamethasone or other anti-inflammatory benchmarks to contextualize efficacy .
Q. Tables for Reference
Table 1 : Key Variables in this compound Fermentation Optimization (Adapted from )
Variable | Range Tested | Contribution to Yield (%) |
---|---|---|
Oxygen Uptake Rate | 10–50 mmol/L | 38.2 |
pH | 6.0–7.5 | 24.7 |
Glucose Concentration | 20–60 g/L | 18.9 |
Table 2 : Resistance Development Under this compound Exposure (Adapted from )
Passage | This compound (µg/mL) | Resistance Frequency (CFU/mL) |
---|---|---|
0 | 0 | <1 × 10⁻⁹ |
1 | 0.5 | 3.2 × 10⁻⁶ |
3 | 8.0 | 1.8 × 10⁻³ |
Eigenschaften
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTPADOGZAML-LMXGZOGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41451-91-6 | |
Record name | Erythromycin E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHROMYCIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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